1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of molecules known for their interactions with alpha1-adrenergic receptors, which are significant in the treatment of various neurological and cardiovascular conditions .
Preparation Methods
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves multiple steps. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further reacted with benzenesulfonyl chloride and other reagents under controlled conditions to yield the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including solvent selection and purification techniques .
Chemical Reactions Analysis
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: It has been studied for its interactions with alpha1-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications include treatment of cardiovascular diseases, neurological disorders, and psychiatric conditions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound acts as an antagonist, blocking the action of endogenous catecholamines like noradrenaline and epinephrine, thereby modulating cardiovascular and neurological functions .
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent that also targets alpha1-adrenergic receptors
Properties
Molecular Formula |
C28H28N4O4S2 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H28N4O4S2/c1-36-24-15-9-8-14-23(24)31-16-18-32(19-17-31)25(33)20-37-27-28(38(34,35)22-12-6-3-7-13-22)30-26(29-27)21-10-4-2-5-11-21/h2-15H,16-20H2,1H3,(H,29,30) |
InChI Key |
TWKKXZMMLUAITC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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